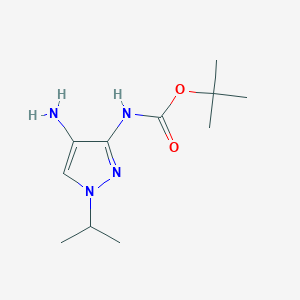

tert-butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate

Description

tert-butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate (CAS: 2171316-99-5) is a carbamate-protected pyrazole derivative with the molecular formula C₁₁H₂₀N₄O₂ and a molecular weight of 240.30 g/mol . Its structure consists of a pyrazole ring substituted with an amino group at position 4, an isopropyl group at position 1, and a tert-butoxycarbonyl (Boc) protecting group at position 3 (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. Its Boc group enhances solubility and stability during multi-step syntheses, while the amino group serves as a reactive site for further functionalization .

Properties

Molecular Formula |

C11H20N4O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

tert-butyl N-(4-amino-1-propan-2-ylpyrazol-3-yl)carbamate |

InChI |

InChI=1S/C11H20N4O2/c1-7(2)15-6-8(12)9(14-15)13-10(16)17-11(3,4)5/h6-7H,12H2,1-5H3,(H,13,14,16) |

InChI Key |

XHDACMLAPMRZGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)NC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation and Boc Protection

A foundational approach involves constructing the pyrazole ring followed by Boc protection. For example, reacting isopropylhydrazine with a β-keto ester or nitrile under acidic or basic conditions yields 1-isopropyl-1H-pyrazol-3-amine. Subsequent treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP introduces the Boc group at the 4-amino position.

Typical Reaction Conditions :

Direct Boc Protection During Ring Formation

An alternative one-pot method integrates Boc protection during pyrazole synthesis. For instance, using Boc-protected hydrazine derivatives in cyclocondensation reactions eliminates the need for post-formation functionalization. This route minimizes side reactions and improves overall yield.

Example Protocol :

-

React Boc-hydrazine with ethyl acetoacetate in ethanol under reflux.

-

Acidify with HCl to precipitate the Boc-protected pyrazole.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically influences reaction kinetics and product stability. Polar aprotic solvents like THF or DMF facilitate Boc protection by solubilizing intermediates, while ethereal solvents (e.g., diethyl ether) are preferred for lithiation steps. Low temperatures (-78°C to 0°C) are essential for controlling exothermic reactions, as evidenced by lithiation protocols for analogous pyridines.

Base Selection

Strong bases such as n-butyllithium (n-BuLi) or LDA enable deprotonation of the pyrazole NH group, directing electrophilic substitution. However, milder bases like DMAP are sufficient for Boc protection. For example, n-BuLi-mediated deprotonation at -78°C followed by Boc₂O quenching achieves regioselective protection at the 4-position.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Activities

Tert-butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate has been studied for several biological activities:

1. Kinase Inhibition:

The compound has shown promise as an inhibitor of various kinases involved in cancer pathways, particularly targeting the epidermal growth factor receptor (EGFR). This is significant due to the role of EGFR mutations, such as T790M, in conferring resistance to conventional cancer therapies.

2. Anti-inflammatory Properties:

Research indicates that it may possess anti-inflammatory effects by interacting with toll-like receptors, suggesting potential applications in treating immune disorders.

3. Antimicrobial Activity:

Similar compounds have demonstrated antimicrobial properties, indicating that this compound could be explored for treating infections.

| Activity | Mechanism | Significance |

|---|---|---|

| Kinase Inhibition | Targets EGFR and its mutations | Potential treatment for resistant cancers |

| Anti-inflammatory | Modulates immune response via toll-like receptors | Utility in immune disorders |

| Antimicrobial | Inhibits microbial growth | Potential therapeutic agent for infections |

Case Studies

Case Study 1: Cancer Treatment

A study investigated the efficacy of this compound as a therapeutic agent against various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in cells expressing mutated EGFR.

Case Study 2: Inflammation Reduction

In vivo studies demonstrated that the compound effectively reduced inflammation in carrageenan-induced rat paw edema models. The percentage inhibition ranged from 39% to 54%, showcasing its potential as an anti-inflammatory agent comparable to standard treatments like indomethacin .

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Pyrazole Cores

tert-butyl ((4-iodo-1-methyl-5-phenyl-1H-pyrazol-3-yl)methyl)carbamate (CAS: Not Provided)

- Structure : Features a pyrazole core with a methyl group at position 1, a phenyl group at position 5, and an iodinated methylcarbamate substituent at position 3.

- Synthesis : Prepared via iodination of (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanamine using I₂/KIO₃ in acetic acid, followed by Boc protection .

tert-butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate

Carbamate-Protected Cyclic Amines

tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (PB07473; CAS: 1330069-67-4)

- Structure : Cyclopentane ring with hydroxyl and Boc-protected amine groups.

- Synthesis: Produced via stereoselective protection of 1-(aminomethyl)-4-methoxycyclohexanamine derivatives .

- Comparison : Lacks aromaticity but shares the Boc-protected amine motif, highlighting versatility in stabilizing amines across diverse scaffolds .

tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)

Functional Group Variations

tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methylcarbamate (298)

- Structure : Pyrimidine ring with chloro and iodo substituents, coupled to a Boc-protected cyclohexylmethoxy group.

- Synthesis : Involves palladium-catalyzed coupling, showcasing divergent reactivity compared to the target compound’s straightforward Boc protection .

- Utility : Designed for nucleotide analogue synthesis, differing in target applications .

Data Tables

Table 1. Structural and Physical Properties Comparison

Biological Activity

tert-butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate is a synthetic organic compound classified within the pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an anticancer agent and an anti-inflammatory drug. The structural features of this compound contribute significantly to its biological activities, making it a subject of various research studies.

- Molecular Formula : C11H20N4O2

- Molecular Weight : 240.30 g/mol

- IUPAC Name : tert-butyl N-(4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate

- SMILES Notation : CC(C)N1C=C(C(=N1)NC(=O)OC(C)(C)C)N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound acts by binding to proteins or enzymes, modulating their activity, which can lead to various biological responses such as:

- Inhibition of cancer cell growth : By targeting specific kinases involved in cancer pathways.

- Anti-inflammatory effects : Potentially acting on toll-like receptors and other immune pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its inhibitory effects on the epidermal growth factor receptor (EGFR), particularly against mutations such as T790M, which confer resistance to conventional therapies.

In a study evaluating its efficacy against various cancer cell lines, the compound demonstrated IC50 values indicating potent cytotoxic effects, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Properties

The compound has also shown promise in modulating inflammatory responses. It has been evaluated for its ability to inhibit cytokine production, particularly IL-17 and TNFα, which are key mediators in inflammatory processes. Such activities indicate its potential utility in treating autoimmune diseases and other inflammatory conditions.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl N-(1H-pyrazol-4-yl)carbamate | Structure not provided | Kinase inhibitor |

| Tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate | Structure not provided | Anti-inflammatory |

| Tert-butyl (3-amino-1-cyclopentyl)-carbamate | Structure not provided | Potential anti-cancer |

The structural uniqueness of this compound enhances its selectivity for certain kinases while minimizing off-target effects compared to other similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- In vitro Studies : Laboratory experiments have shown that the compound effectively inhibits the proliferation of various cancer cell lines, demonstrating dose-dependent cytotoxicity.

- In vivo Studies : Animal models have been utilized to assess the therapeutic potential of the compound, revealing promising results in reducing tumor size and improving survival rates.

- Mechanistic Studies : Investigations into the signaling pathways affected by the compound have elucidated its role in modulating key pathways involved in cancer progression and inflammation.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.